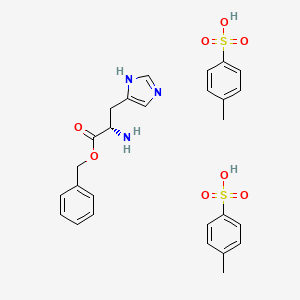

(S)-Benzyl 2-amino-3-(1H-imidazol-4-yl)propanoate bis(4-methylbenzenesulfonate)

Übersicht

Beschreibung

L-Histidinbenzylester (Bistosylat) ist eine chemische Verbindung mit der Summenformel C27H31N3O8S2 und einem Molekulargewicht von 589,68 g/mol . Es ist bekannt für seine potenzielle Rolle bei der Aktivierung von HutP, einem RNA-bindenden Protein . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet und ist nicht für den menschlichen Verzehr bestimmt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

L-Histidinbenzylester (Bistosylat) kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die L-Histidin und Benzylalkohol beinhalten. Der Prozess beinhaltet typischerweise eine Veresterung, bei der L-Histidin mit Benzylalkohol in Gegenwart eines Katalysators wie Schwefelsäure reagiert. Der resultierende Ester wird dann gereinigt und durch Reaktion mit p-Toluolsulfonsäure in seine Bistosylatform umgewandelt .

Industrielle Produktionsmethoden

Die industrielle Produktion von L-Histidinbenzylester (Bistosylat) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und eine präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird dann strengen Qualitätskontrollen unterzogen, um die Industriestandards zu erfüllen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Histidine benzyl ester (bistosylate) can be synthesized through a series of chemical reactions involving L-Histidine and benzyl alcohol. The process typically involves esterification, where L-Histidine reacts with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The resulting ester is then purified and converted to its bistosylate form by reacting with p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of L-Histidine benzyl ester (bistosylate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Histidinbenzylester (Bistosylat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Die Estergruppe kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid.

Substitution: Verschiedene Nukleophile, abhängig von der gewünschten Substitution.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

L-Histidinbenzylester (Bistosylat) hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und Katalyse verwendet.

Biologie: Wird auf seine Rolle bei der Aktivierung von HutP, einem RNA-bindenden Protein, untersucht.

Medizin: Wird auf potenzielle therapeutische Anwendungen untersucht, ist aber noch nicht für die klinische Anwendung zugelassen.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt

Wirkmechanismus

Der Wirkmechanismus von L-Histidinbenzylester (Bistosylat) beinhaltet seine Interaktion mit HutP, einem RNA-bindenden Protein. Es wird angenommen, dass die Verbindung HutP aktiviert, das wiederum die Expression bestimmter Gene reguliert. Diese Aktivierung soll durch Bindung an bestimmte Stellen am HutP-Protein erfolgen, was zu Konformationsänderungen führt, die seine Aktivität verstärken .

Wissenschaftliche Forschungsanwendungen

L-Histidine benzyl ester (bistosylate) has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its role in activating HutP, an RNA-binding protein.

Medicine: Studied for potential therapeutic applications, although not yet approved for clinical use.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of L-Histidine benzyl ester (bistosylate) involves its interaction with HutP, an RNA-binding protein. The compound is believed to activate HutP, which in turn regulates the expression of certain genes. This activation is thought to occur through binding to specific sites on the HutP protein, leading to conformational changes that enhance its activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Histidinmethylester: Ähnlich in der Struktur, aber mit einer Methylgruppe anstelle einer Benzylgruppe.

L-Histidinethylester: Ähnlich in der Struktur, aber mit einer Ethylgruppe anstelle einer Benzylgruppe.

L-Histidinpropylester: Ähnlich in der Struktur, aber mit einer Propylgruppe anstelle einer Benzylgruppe.

Einzigartigkeit

Das Vorhandensein der Benzylgruppe kann im Vergleich zu anderen Estern von L-Histidin unterschiedliche chemische Eigenschaften und Reaktivität verleihen .

Eigenschaften

CAS-Nummer |

24593-59-7 |

|---|---|

Molekularformel |

C20H23N3O5S |

Molekulargewicht |

417.5 g/mol |

IUPAC-Name |

benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C13H15N3O2.C7H8O3S/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,7,9,12H,6,8,14H2,(H,15,16);2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 |

InChI-Schlüssel |

XZMGDCOCXDLCJG-YDALLXLXSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |

Isomerische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |

Key on ui other cas no. |

24593-59-7 |

Sequenz |

H |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.